molecular formula C14H16ClNO2 B11851591 Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate CAS No. 797031-78-8

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate

Cat. No.: B11851591
CAS No.: 797031-78-8
M. Wt: 265.73 g/mol
InChI Key: IDXAMDBQZZCHTI-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate is a specialized indole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, present in a wide array of biologically active compounds and natural products . The specific substitution pattern on this molecule provides versatile reactivity; the tert-butyloxycarbonyl (Boc) group serves as a protecting agent for the indole nitrogen, a crucial strategy for directing regioselectivity in subsequent chemical transformations and for improving the compound's solubility during synthesis . The chloro substituent at the 7-position is a classic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to introduce complex aromatic and heteroaromatic systems onto the indole core . Furthermore, the presence of a methyl group at the 3-position can influence the electron density of the ring system and provides a site for further derivatization. Compounds bearing the indole nucleus are frequently investigated for their diverse biological activities, which can include anti-cancer, anti-microbial, and anti-inflammatory properties . Chlorine-containing indole and oxindole derivatives, in particular, are significant targets in organic synthesis due to their prevalence in molecules with compelling biological profiles . As such, this reagent is an invaluable building block for the construction of novel compound libraries aimed at screening for new therapeutic agents.

Properties

CAS No.

797031-78-8

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

tert-butyl 7-chloro-3-methylindole-1-carboxylate

InChI

InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-10(9)6-5-7-11(12)15/h5-8H,1-4H3

InChI Key

IDXAMDBQZZCHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC=C2Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-chloroindole.

    N-Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.

    Methylation: The 3-position of the indole ring is methylated using methyl iodide in the presence of a base such as sodium hydride.

    Purification: The final product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Automated Systems: Automated systems ensure precise addition of reagents and control of reaction parameters.

    Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include derivatives with different substituents at the 7th position.

    Oxidation: Oxidized products include indole-3-carboxylates and other oxidized indole derivatives.

    Reduction: Reduced products include various hydrogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate has been investigated for its potential as an anticancer agent. Research has shown that derivatives of indole compounds, including this specific tert-butyl derivative, exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing the activity of related indole compounds, the MTT assay demonstrated that these compounds could inhibit cell growth in cancer lines such as A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)
Tert-butyl 7-chloro-3-methyl...A-549X
Tert-butyl 7-chloro-3-methyl...MCF-7Y
Tert-butyl 7-chloro-3-methyl...Panc-1Z
Tert-butyl 7-chloro-3-methyl...HT-29W

Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.

Enzyme Inhibition Studies

Glycogen Synthase Kinase-3 Beta Inhibition
Recent studies have explored the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) by indole derivatives, including this compound. GSK-3β is a key regulatory enzyme involved in various cellular processes, including cell proliferation and survival. The compound was part of a series of synthesized derivatives aimed at enhancing GSK-3β inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease and diabetes .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the reaction of starting materials under specific conditions to yield the final product. Understanding the structure–activity relationship is essential for optimizing its efficacy as a therapeutic agent. The compound's structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties .

Pharmacokinetics and ADME Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)
Research into the pharmacokinetic properties of this compound is crucial for determining its viability as a drug candidate. Studies have focused on its solubility, permeability, and metabolic stability to predict its behavior in biological systems .

Mechanism of Action

The mechanism of action of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate with structurally related compounds:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Reactions
Target Compound 7-Cl, 3-Me, 1-t-Bu carboxylate Chloro, methyl, tert-butyl ester ~279.7 (calculated) Likely moderate polarity; stabilized ester
(E)-tert-butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate 6-(propenyl mesylate) Mesylate, propenyl, tert-butyl ester Not reported Reactive mesylate group for nucleophilic substitutions
tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate 3-propenyl Propenyl, tert-butyl ester 255.3 (reported) Synthesized via Nysted reagent; yellow oil
tert-butyl 3-methyl-2-(complex substituent)-1H-indole-1-carboxylate 2-(polycyclic amide), 3-Me Methyl, amide, tert-butyl ester Not reported Complex NMR profile; structural diversity

Key Observations:

  • In contrast, the 3-methyl group (electron-donating) may enhance ring stability .
  • Reactivity: Analogs like the mesylate derivative (compound 15, ) are designed for nucleophilic displacement reactions, whereas the target compound’s chloro group could participate in cross-coupling (e.g., Suzuki) or substitution reactions.
  • Synthetic Routes: The tert-butyl ester is commonly introduced via carbamate formation under anhydrous conditions (e.g., using triethylamine in dichloromethane) .

Physicochemical Properties

  • Solubility: Tert-butyl esters generally improve solubility in non-polar solvents (e.g., DCM, THF). The target compound’s chloro group may slightly reduce solubility compared to non-halogenated analogs .
  • Stability: The tert-butyl group offers steric protection against hydrolysis, a feature shared across analogs .

Biological Activity

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by an indole framework with various substituents, suggests potential interactions with biological targets that may lead to therapeutic applications. This article reviews the compound's biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClNO2C_{14}H_{16}ClNO_2 with a molecular weight of approximately 279.72 g/mol. The compound features a tert-butyl group, a chloro substituent at the 7-position of the indole ring, a methyl group at the 3-position, and a carboxylate functional group at the 1-position. This combination of functional groups contributes to its chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, preliminary studies have shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

Interaction Studies

Studies focusing on the binding affinity of this compound with specific enzymes or receptors are crucial for understanding its mechanism of action. These studies suggest that the compound may interact with key metabolic pathways associated with disease processes, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Indole Framework : The initial step often involves constructing the indole structure through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the chloro and tert-butyl groups via electrophilic aromatic substitution.
  • Carboxylation : Finally, carboxylation reactions are employed to introduce the carboxylate functional group.

These methods ensure high selectivity for desired functional groups while maintaining overall yield .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed that this compound had a low MIC against MRSA (0.98 μg/mL), indicating its potential as an effective antimicrobial agent .

Cytotoxicity Evaluation

In vitro cytotoxicity tests were conducted on various cancer cell lines using this compound. The results indicated minimal cytotoxic effects even at higher concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Research Findings Summary Table

Study Focus Findings
Antimicrobial ActivitySignificant activity against S. aureus and C. albicans; low MIC against MRSA (0.98 μg/mL)
CytotoxicityMinimal cytotoxic effects on various cancer cell lines at concentrations up to 10 µM
Binding AffinityPotential interactions with specific enzymes/receptors influencing metabolic pathways

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